

Technical Support Center: Porcine Calcitonin ELISA

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Compound of Interest

Compound Name: *Calcitonin, porcine*

Cat. No.: *B077327*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues with porcine calcitonin ELISA kits.

Frequently Asked Questions (FAQs)

Q1: Why are my standard curve OD values very low?

Low optical density (OD) readings in your standard curve can be caused by several factors. Firstly, ensure that the standard has been reconstituted and stored correctly according to the manufacturer's instructions, as degraded standards can lead to lower ODs.[1] Incorrect dilution of the standard stock solution is another common reason; double-check all calculations and pipetting.[1] It's also crucial to ensure that all reagents, including the standards and the plate, are at room temperature before starting the assay, as cold reagents can slow down the reaction.[2][3] Finally, confirm that you are using the correct wavelength setting on your microplate reader as specified in the kit protocol.[3]

Q2: My sample signals are weak or undetectable, but my standard curve looks acceptable. What could be the issue?

If the standard curve is performing as expected, the problem likely lies with your samples. The concentration of porcine calcitonin in your samples may be too low to be detected by the assay. Consider concentrating your samples or reducing the dilution factor. However, be aware that some kits have a maximum recommended dilution to avoid matrix effects. It is also possible

that the target protein is not expressed or is present at very low levels in the sample type you are using. Sample collection and storage are also critical; ensure that samples are handled correctly to prevent degradation of the analyte. For instance, serum samples should be promptly separated and stored at -20°C or lower, and repeated freeze-thaw cycles should be avoided.

Q3: What are the most common procedural errors that lead to low signal in an ELISA?

Several procedural errors can result in a weak signal. Insufficient incubation times or temperatures are a frequent cause; ensure you are following the protocol's recommendations for all incubation steps. Inadequate washing can also be a problem. While it's important to wash thoroughly to reduce background, excessive washing can lead to the removal of bound antibody or antigen, thus weakening the signal. Incorrect reagent preparation, such as using an expired or improperly stored conjugate, can also lead to low signal. Finally, simple pipetting errors can have a significant impact, so ensure your pipettes are calibrated and that you are dispensing accurate volumes.

Q4: Can the reagents themselves be a source of low signal?

Yes, reagent-related issues are a common cause of low signal. Always check the expiration dates of all kit components. The substrate solution is particularly sensitive and should be protected from light and prepared fresh. If the TMB substrate and HRP conjugate are active, they should produce a rapid blue color when mixed. It's also crucial to use the reagents in the correct order as specified by the protocol.

Q5: How can I optimize my porcine calcitonin ELISA to improve the signal?

To enhance the signal, you can try several optimization strategies. Increasing the incubation times for the antibodies can allow for more complete binding. For example, if the protocol suggests a 2-hour incubation at room temperature, you could try an overnight incubation at 4°C. You can also consider increasing the concentration of the primary or secondary antibody, though this may require some titration to find the optimal concentration without increasing the background.

Troubleshooting Guide for Low Signal

| Potential Cause | Recommended Action |
|---|--|
| Reagent-Related Issues | |
| Expired or improperly stored reagents | Verify expiration dates on all reagents and ensure they have been stored at the recommended temperatures. |
| Incorrect reagent preparation | Double-check all dilution calculations and ensure reagents are thoroughly mixed before use. |
| Inactive substrate or conjugate | Test the activity of the HRP conjugate and TMB substrate. A fresh, active substrate should turn blue quickly when mixed with the conjugate. Prepare substrate solution immediately before use and protect it from light. |
| Reagents not at room temperature | Allow all kit components to equilibrate to room temperature for at least 30 minutes before starting the assay. |
| Procedural Errors | |
| Insufficient incubation times or temperatures | Strictly follow the incubation times and temperatures specified in the protocol. Consider increasing incubation times to enhance the signal. |
| Inadequate or excessive washing | Ensure all wells are completely filled and aspirated during each wash step. Avoid overly aggressive washing, which can remove bound reagents. |
| Pipetting inaccuracies | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of all reagents and samples. |
| Incorrect plate reader settings | Verify that the microplate reader is set to the correct wavelength for absorbance reading (typically 450 nm for TMB). |

| Sample and Standard Issues | |
|--|--|
| Degraded standard | Reconstitute a fresh vial of the standard, ensuring it has been stored correctly. |
| Incorrect standard dilutions | Carefully review and repeat the serial dilutions of the standard. |
| Low analyte concentration in samples | Reduce the sample dilution or consider concentrating the samples if possible. |
| Improper sample collection and storage | Review the recommended procedures for sample collection and storage to prevent analyte degradation. Avoid repeated freeze-thaw cycles. |

Quantitative Data Summary

Table 1: Typical Performance Characteristics of Porcine Calcitonin ELISA Kits

| Parameter | Example Value Range | Source |
|-----------------------------|--|--------|
| Detection Range | 15.6 - 1000 pg/mL | |
| | 0.63 - 40 ng/mL | |
| Sensitivity | Up to 5 pg/mL | |
| | 0.38 ng/mL | |
| Sample Type | Serum, plasma, cell culture supernatants, other biological fluids | |
| Recommended Sample Dilution | Varies by sample type and expected concentration. Pre-experimentation with neat, 1:2, or 1:4 dilutions is often suggested. | |

Table 2: Example of a Typical Standard Curve for a Porcine Calcitonin Receptor ELISA

| Concentration (ng/mL) | Optical Density (OD) at 450 nm |
|-----------------------|--------------------------------|
| 40 | 2.532 |
| 20 | 1.785 |
| 10 | 0.970 |
| 5 | 0.585 |
| 2.5 | 0.273 |
| 1.25 | 0.193 |
| 0.63 | 0.154 |
| 0 | 0.088 |

Note: This is example data. Users should generate their own standard curve for each assay.

Experimental Protocols

Representative Porcine Calcitonin Sandwich ELISA Protocol

This protocol is a synthesis of common procedures. Always refer to the specific manual provided with your ELISA kit.

1. Reagent Preparation:

- Allow all reagents and the microplate to reach room temperature before use.
- Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled water as specified in the kit manual.

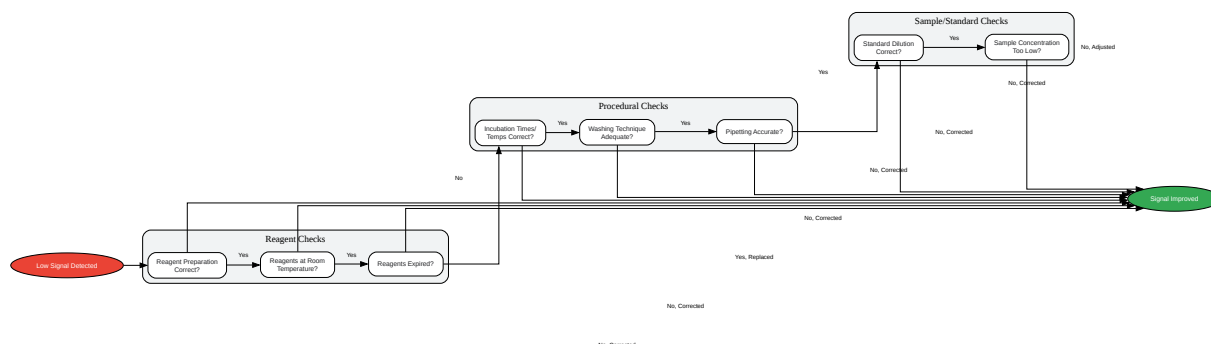
- Reconstitute the lyophilized Standard with the provided Standard Diluent to create the stock solution. Allow it to dissolve completely and then perform serial dilutions to create the standard curve points.
- Prepare the Biotinylated Detection Antibody and HRP-Conjugate working solutions by diluting the concentrated reagents in their respective diluents as instructed. These should typically be prepared shortly before use.

2. Assay Procedure:

- Determine the number of wells required for your standards, samples, and blanks.
- Add 100 μ L of each standard, sample, and blank (Standard Diluent) to the appropriate wells. It is recommended to run all in duplicate.
- Cover the plate with a plate sealer and incubate for the time and temperature specified in your protocol (e.g., 90-120 minutes at 37°C).
- Aspirate the liquid from each well.
- Add 100 μ L of the prepared Biotinylated Detection Antibody working solution to each well.
- Cover the plate and incubate (e.g., 60 minutes at 37°C).
- Aspirate the liquid and wash the plate 3-5 times with Wash Buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and tapping it on absorbent paper.
- Add 100 μ L of the HRP-Conjugate working solution to each well.
- Cover the plate and incubate (e.g., 30 minutes at 37°C).
- Aspirate and wash the plate 5 times with Wash Buffer.
- Add 90 μ L of TMB Substrate solution to each well.
- Cover the plate and incubate in the dark at 37°C for 15-30 minutes, or until a color gradient is visible in the standard wells.

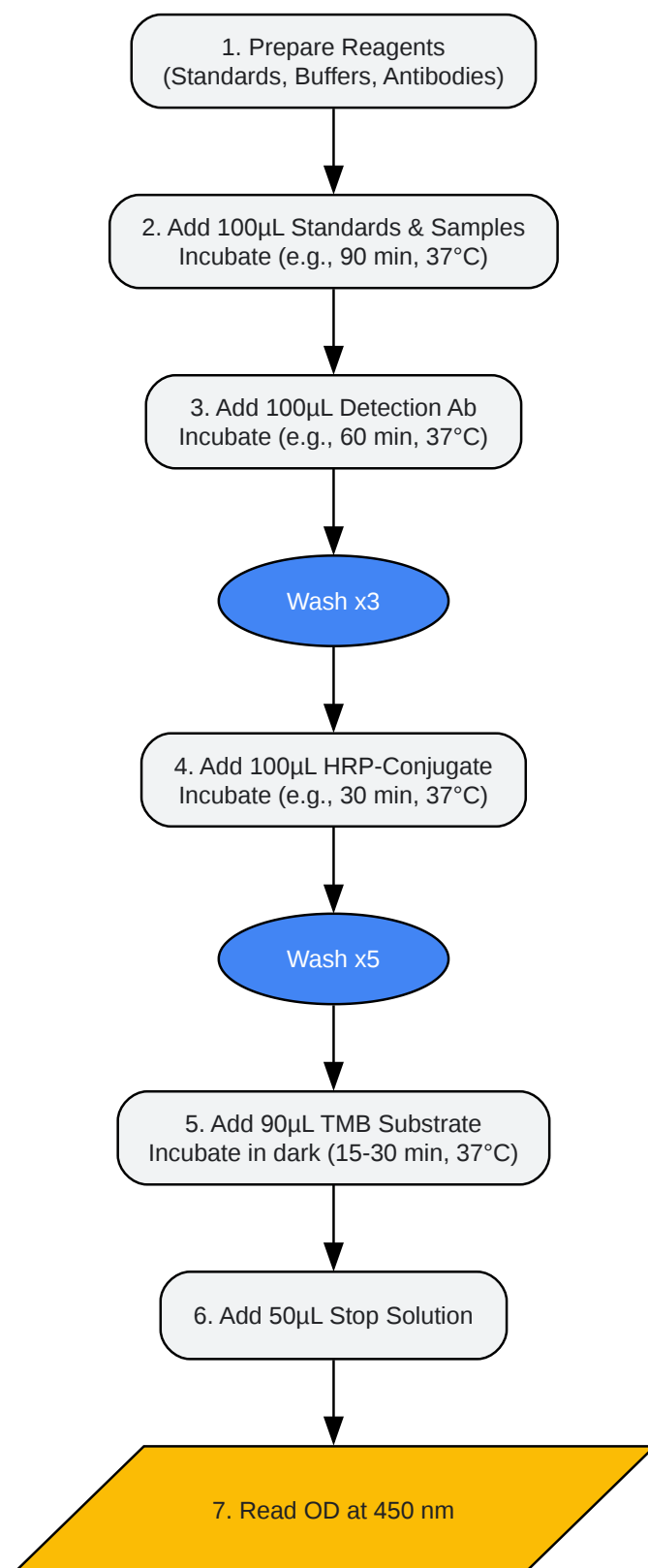
- Add 50 μ L of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
- Read the optical density of each well at 450 nm within 15 minutes of adding the Stop Solution.

Visualizations



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Caption: Troubleshooting workflow for low signal in ELISA.



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Caption: Standard workflow for a porcine calcitonin ELISA.

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